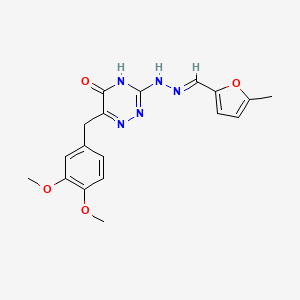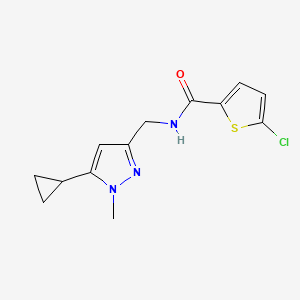
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is a chemical compound with a molecular weight of 292.13 . It is a liquid-oil at ambient temperature . The compound is versatile and has vast scientific applications, ranging from drug synthesis to material science.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H4F8O/c11-7-2-1-6 (3-5 (7)4-19)8 (12,9 (13,14)15)10 (16,17)18/h1-4H . This indicates that the compound has a benzaldehyde group (C6H5CHO) with a fluoro group (F) and a heptafluoropropan-2-yl group (C3HF7) attached to it. Physical And Chemical Properties Analysis
This compound is a liquid-oil at ambient temperature . It has a molecular weight of 292.13 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Fluorinated benzaldehydes have been utilized in the synthesis of fluoro-substituted stilbenes, leading to the creation of fluorinated analogues of anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, showcasing the importance of fluorinated compounds in developing new anticancer drugs (Lawrence et al., 2003).
Chemical Synthesis Techniques
Fluorinated compounds have also been employed in the development of novel chemical synthesis techniques. For example, ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes has been facilitated by using fluoro-containing directing groups, leading to diverse syntheses of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Material Science Applications
In material science, the introduction of fluorinated moieties into polymers and other materials has been explored to modify their properties. For instance, the synthesis of polymerizable fluorinated surfactants for constructing stable nanostructured proton-conducting membranes showcases the role of fluorinated compounds in enhancing the functionality of materials (Wadekar et al., 2010).
Organic Chemistry and Catalysis
Fluorinated compounds have found applications in organic chemistry and catalysis, facilitating novel reactions such as Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This highlights the utility of fluorinated compounds in expanding the toolkit of organic synthesis (Chen & Sorensen, 2018).
Antimicrobial Research
Research into the synthesis of new fluorinated compounds for antimicrobial applications has also been reported. For example, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity, indicating the potential of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves or eye protection .
Propiedades
IUPAC Name |
2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F8O/c11-7-2-1-6(3-5(7)4-19)8(12,9(13,14)15)10(16,17)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJJGAKMALZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

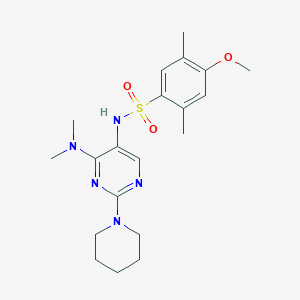
![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)
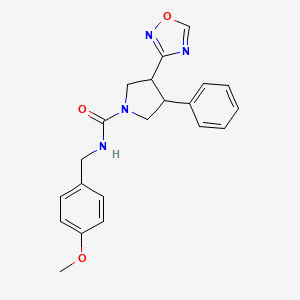
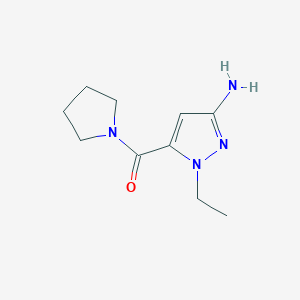
![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
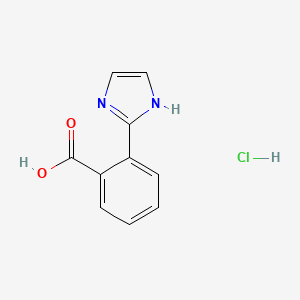
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
